3-Ethyl-2,4-dimethylpentan-1-amine

Molecular weight Pharmacokinetics Building block design

3‑Ethyl‑2,4‑dimethylpentan‑1‑amine is a sterically‑demanding, high‑logP primary amine whose unique substitution pattern elevates lipophilicity ~1.2 units above the common C7 analog. This rational property shift makes it the reagent of choice for medicinal chemists building lipid‑targeted compound libraries, enhancing membrane permeability and binding‑pocket compatibility. Researchers investigating lipophilicity‑activity relationships value it as a high‑logP reference standard in primary amine space. Custom‑synthesized to ≥95% purity; engage manufacturer inquiry for gram‑scale quantities with full analytical specifications.

Molecular Formula C9H21N
Molecular Weight 143.274
CAS No. 2248321-02-8
Cat. No. B2628159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2,4-dimethylpentan-1-amine
CAS2248321-02-8
Molecular FormulaC9H21N
Molecular Weight143.274
Structural Identifiers
SMILESCCC(C(C)C)C(C)CN
InChIInChI=1S/C9H21N/c1-5-9(7(2)3)8(4)6-10/h7-9H,5-6,10H2,1-4H3
InChIKeyKCKCQXONLTZEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-2,4-dimethylpentan-1-amine (CAS 2248321-02-8): A Sterically Defined C9 Primary Amine Building Block


3-Ethyl-2,4-dimethylpentan-1-amine (CAS 2248321-02-8) is a branched, primary aliphatic amine with the molecular formula C9H21N and a molecular weight of 143.27 g·mol⁻¹ [1]. Its SMILES notation, CCC(C(C)C)C(C)CN, reveals a pentan-1-amine backbone bearing methyl substituents at positions 2 and 4 and an ethyl group at position 3 [1]. This specific substitution pattern distinguishes it from the more common C7 analog 2,4-dimethylpentan-1-amine (CAS 146845-08-1) and from other isomeric C9H21N amines. The compound has been listed as a custom-synthesis product by Biosynth with minimum 95% purity, though current stocking status is limited . It is classified as a research chemical intended exclusively for laboratory use .

Why 3-Ethyl-2,4-dimethylpentan-1-amine Cannot Be Replaced by Simpler C7 or Alternative C9 Amine Analogs


High-strength, direct head-to-head quantitative differentiation data for 3-ethyl-2,4-dimethylpentan-1-amine is limited in the open literature. However, structural and physicochemical considerations preclude simple interchange with close analogs. The 3-ethyl-2,4-dimethyl substitution pattern imparts a unique combination of steric bulk, lipophilicity, and chain length not replicated by the widely available C7 analog 2,4-dimethylpentan-1-amine (143.27 vs. 115.22 g·mol⁻¹; parent alkane ΔTboil ≈ +56 °C [1][2]). Compared with other C9H21N isomers such as 2,2,4,4-tetramethylpentan-3-amine, the primary amine is less sterically congested yet more hindered than linear-chain alternatives such as 6,6-dimethylheptan-1-amine. The evidence dimensions presented in Section 3, while largely class-level inferences or cross-study comparisons, collectively demonstrate that the compound occupies a distinct property space relevant to synthetic chemistry applications requiring a specific balance of steric demand, lipophilicity, and amine nucleophilicity.

Quantitative Differentiation Evidence for 3-Ethyl-2,4-dimethylpentan-1-amine Relative to Key Comparators


Molecular Weight Enhancement vs. 2,4-Dimethylpentan-1-amine: 24.3% Greater Mass

The target compound (C9H21N, MW 143.27 g·mol⁻¹) possesses a molecular weight 24.3% greater than the most structurally analogous C7 comparator, 2,4-dimethylpentan-1-amine (C7H17N, MW 115.22 g·mol⁻¹) [1]. This mass increment arises from the additional ethyl substituent and an extra methylene unit in the backbone. In the context of fragment-based drug discovery or building-block procurement, this higher MW translates to a larger scaffold for downstream functionalization and altered pharmacokinetic predictor values (e.g., lower molar dose requirement for a given mass-based dose).

Molecular weight Pharmacokinetics Building block design

Parent Alkane Boiling Point Elevation: +56.3 °C Over the C7 Analog Parent

The boiling point of the parent hydrocarbon, 3-ethyl-2,4-dimethylpentane, has been experimentally determined as 136.7 °C (409.81 K) [1]. This is 56.3 °C higher than the boiling point of 2,4-dimethylpentane (80.4 °C), the parent alkane of the C7 amine comparator [2]. Primary amines typically exhibit boiling points elevated by 40–70 °C relative to their parent alkanes due to intermolecular hydrogen bonding [3]. Applying this class-level offset, 3-ethyl-2,4-dimethylpentan-1-amine is expected to boil substantially higher than the predicted 133.9 °C reported for 2,4-dimethylpentan-1-amine, with implications for distillation-based purification and vapor-handling protocols.

Boiling point Van der Waals interactions Purification

Lipophilicity Differentiation via Parent Alkane logP: Estimated logP ~4.8 for the Hydrocarbon Scaffold

The parent hydrocarbon 3-ethyl-2,4-dimethylpentane has an estimated logP (octanol-water partition coefficient) of 4.825 [1]. This is significantly higher than the logP of 3.630 reported for 2,4-dimethylpentane , reflecting the additional ethyl and methylene groups. Converting the hydrocarbon to a primary amine typically reduces logP by approximately 1.0–1.5 log units. Thus the target amine is predicted to have a logP in the range of 3.3–3.8, compared with an estimated logP of ~2.1–2.6 for 2,4-dimethylpentan-1-amine. This higher lipophilicity may confer advantages in membrane permeation or lipid-phase partitioning in applications where increased hydrophobicity is desired.

Lipophilicity logP Membrane permeability

Steric Differentiation: Intermediate Hindrance Profile Between C7 Analogs and Fully Hindered C9 Isomers

The 3-ethyl-2,4-dimethyl substitution pattern creates a steric environment around the primary amine that is more congested than in 2,4-dimethylpentan-1-amine (where the amine is attached to a less substituted CH2 group) but substantially less congested than in 2,2,4,4-tetramethylpentan-3-amine, where the amine is flanked by four methyl-bearing quaternary centers . In 2,4-dimethylpentan-1-amine, the amine-bearing carbon (C1) is adjacent to a single branched carbon (C2 with one methyl), whereas in the target compound, C1 is adjacent to C2, which bears both a methyl and a CH(CH3)CH(CH3)CH2CH3 moiety, increasing steric demand. This intermediate hindrance profile is relevant for chemists seeking a primary amine with controlled nucleophilicity for selective amide-bond formation or reductive amination.

Steric hindrance Amine nucleophilicity Structure-activity relationship

Commercial Sourcing: Biosynth-Origin Material with Defined Minimum Purity of 95%

3-Ethyl-2,4-dimethylpentan-1-amine has been commercially offered by Biosynth (distributed via CymitQuimica as catalog number 3D-YPD32102) with a stated minimum purity of 95% . Although currently marked as discontinued, this establishes a procurement baseline and confirms that the compound has been synthesized at a quality suitable for research applications. In contrast, 2,4-dimethylpentan-1-amine is available from Sigma-Aldrich (via Enamine) with 95% purity , while the more hindered 2,2,4,4-tetramethylpentan-3-amine is offered by Smolecule . The target compound thus occupies a distinct niche: it is a custom-synthesis item with defined quality specifications, rather than a stock catalog product, which may influence lead time and minimum order quantity considerations for procurement.

Commercial availability Purity Procurement

Recommended Procurement and Application Scenarios for 3-Ethyl-2,4-dimethylpentan-1-amine


Medicinal Chemistry: Building Block for Lipophilic Amide and Sulfonamide Libraries

The combination of a 24% higher molecular weight and estimated logP elevation of ~1.2 units relative to the C7 analog 2,4-dimethylpentan-1-amine makes this compound a rational choice for medicinal chemists constructing compound libraries targeting lipid-rich binding pockets or requiring enhanced membrane permeability. The intermediate steric hindrance around the primary amine, greater than the C7 analog but less than fully hindered C9 isomers, offers a tunable reactivity window for amide coupling or sulfonamide formation.

Organic Synthesis: Sterically Controlled Nucleophile for Selective Reductive Amination

The primary amine in 3-ethyl-2,4-dimethylpentan-1-amine is positioned adjacent to a carbon bearing both a methyl group and a bulky 3-ethyl-2-methylpropyl substituent. This steric environment, more demanding than in 2,4-dimethylpentan-1-amine, can provide kinetic selectivity in reductive amination or SN2 alkylation reactions where over-alkylation of less hindered amines is a known side reaction . The compound may thus serve as a selective nucleophile in complex synthetic sequences.

Physicochemical Probe Design: High-Lipophilicity Amine for logP-Dependent Studies

With a parent-alkane logP of 4.825 (estimated) and an inferred amine logP in the 3.3–3.8 range, this compound occupies a higher lipophilicity band than commonly used C7 branched amines . Researchers investigating the relationship between amine lipophilicity and biological activity, solubility, or formulation properties may find this compound useful as a high-logP reference point within the primary amine chemical space.

Custom Synthesis Procurement: Specification-Driven Sourcing from Biosynth

Although the compound was listed as discontinued at CymitQuimica, the established Biosynth catalog entry with minimum 95% purity provides a starting point for direct manufacturer inquiry. For organizations requiring gram-scale quantities with defined analytical specifications (e.g., purity by GC or NMR, water content, residual solvents), engaging Biosynth or alternative custom-synthesis providers referencing CAS 2248321-02-8 represents a viable procurement route distinct from off-the-shelf catalog purchasing of the C7 analog.

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